Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS No.: 899978-08-6
Cat. No.: VC6217370
Molecular Formula: C18H17NO5S2
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899978-08-6 |
|---|---|
| Molecular Formula | C18H17NO5S2 |
| Molecular Weight | 391.46 |
| IUPAC Name | methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H17NO5S2/c1-3-24-14-10-6-5-9-13(14)19-26(21,22)17-12-8-4-7-11-15(12)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 |
| Standard InChI Key | NUJBZBCHTSYCPZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s identity is defined by its IUPAC name: methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 899978-08-6 |
| Molecular Formula | C₁₈H₁₇NO₅S₂ |
| Molecular Weight | 391.46 g/mol |
| SMILES | CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
| InChI Key | NUJBZBCHTSYCPZ-UHFFFAOYSA-N |
The structure comprises:
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Benzothiophene core: A fused bicyclic system with a benzene and thiophene ring.
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Sulfonamide group: -SO₂NH- bridging the benzothiophene and 2-ethoxyphenyl substituent.
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Ester moiety: A methyl carboxylate at position 2 of the benzothiophene.
Substituent Effects
The 2-ethoxyphenyl group distinguishes this compound from analogues. Ethoxy (-OCH₂CH₃) substitution at the ortho position of the phenyl ring influences electronic and steric properties, potentially enhancing binding affinity in biological systems compared to methoxy or methyl variants .
Synthesis and Characterization
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and integration ratios.
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Mass Spectrometry: High-resolution MS verifies molecular ion peaks (e.g., m/z 391.46 for [M+H]⁺).
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HPLC: Purity assessment (>95% typical for research-grade material).
Physicochemical Properties
Lipophilicity and Solubility
While experimental data are sparse, computational predictions suggest:
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logP: ~3.8 (comparable to methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, logP = 3.79 ).
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Solubility: Low aqueous solubility due to aromatic and sulfonamide groups; soluble in DMSO or dimethylformamide.
Hydrogen Bonding Capacity
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Donors: 1 (sulfonamide -NH).
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Acceptors: 7 (ester carbonyl, sulfonyl oxygens, ether oxygen).
Comparative Analysis with Analogues
Ethoxy substitution balances lipophilicity and steric effects, potentially optimizing membrane permeability versus methoxy or methyl groups.
Future Research Directions
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Activity Profiling: Screen against kinase panels and bacterial strains to identify lead applications.
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Derivatization: Modify the ethoxy group to alkoxy chains of varying lengths to explore structure-activity relationships.
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Formulation Studies: Develop nanoemulsions or prodrugs to address solubility limitations.
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